4-(Piperidin-4-yl)phenol hydrobromide chemical properties and IUPAC name
4-(Piperidin-4-yl)phenol hydrobromide chemical properties and IUPAC name
An In-depth Technical Guide to 4-(Piperidin-4-yl)phenol hydrobromide
Introduction: A Privileged Scaffold in Medicinal Chemistry
4-(Piperidin-4-yl)phenol hydrobromide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. It incorporates two key pharmacophoric motifs: a phenol ring and a piperidine ring. These structural components are recognized as "privileged scaffolds," a designation for molecular frameworks capable of binding to multiple biological targets.[1]
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceutical agents and natural alkaloids.[1] Its presence often imparts favorable physicochemical properties, such as basicity, structural flexibility, and the potential for improved membrane permeability, which are critical for a compound's pharmacokinetic profile.[1] The phenol group, consisting of a hydroxyl (-OH) group attached to an aromatic ring, is a crucial feature for molecular recognition, acting as both a hydrogen bond donor and acceptor.[1] This allows for vital interactions with biological macromolecules like enzymes and receptors. The acidic nature of the phenolic proton (typically with a pKa around 10) also plays a significant role in its molecular interactions.[1]
The strategic combination of these two scaffolds in 4-(Piperidin-4-yl)phenol makes it a versatile chemical building block. Its bifunctional nature—a nucleophilic secondary amine and a reactive phenol ring—allows for a wide array of chemical modifications, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, applications, and essential safety information for researchers and drug development professionals.
Chemical Identity and Properties
The formal identification and physical characteristics of 4-(Piperidin-4-yl)phenol hydrobromide are critical for its proper use and documentation in a research setting.
IUPAC Name: 4-(piperidin-4-yl)phenol;hydrobromide
Chemical Structure:
(Image generated for illustrative purposes)
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1869912-48-0 | [2][3] |
| Molecular Formula | C₁₁H₁₆BrNO | [2] |
| Molecular Weight | 258.16 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Commercially available at ≥97% | [3] |
| SMILES | OC1=CC=C(C2CCNCC2)C=C1.[H]Br | [2] |
| InChI Key | BSEWCHKPJQZHID-UHFFFAOYSA-N | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [2][3] |
| Solubility | Data not readily available; expected to be soluble in polar protic solvents like methanol and water, and DMSO. | |
| Melting Point | Data not readily available from surveyed sources. |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The overall strategy involves three main stages:
-
Preparation of Protected Precursors: Synthesis of an N-protected piperidine boronic ester and a protected 4-bromophenol. The use of protecting groups is essential to prevent unwanted side reactions with the acidic phenol proton and the nucleophilic piperidine nitrogen.
-
Suzuki Cross-Coupling: Palladium-catalyzed coupling of the two precursors to form the core 4-arylpiperidine structure.
-
Deprotection and Salt Formation: Removal of the protecting groups and subsequent treatment with hydrobromic acid to yield the final product.
Caption: Proposed synthetic workflow for 4-(Piperidin-4-yl)phenol hydrobromide.
Detailed Experimental Protocol
Stage 1: Preparation of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
Protection of Piperidone: To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane (DCM), add triethylamine to neutralize the HCl salt. Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature for 12-18 hours. The Boc group protects the piperidine nitrogen from participating in the subsequent coupling reaction and increases solubility in organic solvents.
-
Formation of the Triflate: The resulting N-Boc-4-piperidone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. The alcohol is then converted to its triflate ester using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine. The triflate is an excellent leaving group for the subsequent borylation reaction.
-
Miyaura Borylation: The N-Boc-4-piperidyl triflate is reacted with bis(pinacolato)diboron (B₂(pin)₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane. This reaction forms the desired piperidine boronic ester precursor.
Stage 2: Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine N-Boc-4-(pinacolboryl)piperidine, 4-bromoanisole (using the methoxy-protected phenol for better stability), a palladium catalyst such as Pd(PPh₃)₄, and an aqueous solution of a base like sodium carbonate.
-
Reaction Execution: Add a solvent system, typically a mixture of toluene and ethanol. Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stage 3: Deprotection and Salt Formation
-
Demethylation (if 4-bromoanisole was used): The methoxy group on the phenol can be cleaved using a strong Lewis acid like boron tribromide (BBr₃) in DCM at a low temperature.
-
Boc Deprotection: The N-Boc protecting group is readily removed under acidic conditions. Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until deprotection is complete.
-
Hydrobromide Salt Formation: After removal of the deprotection reagents, dissolve the resulting free base, 4-(Piperidin-4-yl)phenol, in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen bromide (e.g., 33 wt. % in acetic acid) dropwise with stirring. The hydrobromide salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, 4-(Piperidin-4-yl)phenol hydrobromide.
Applications in Research and Drug Development
The 4-hydroxyphenylpiperidine scaffold is a cornerstone in the design of biologically active molecules, particularly those targeting the central nervous system (CNS).
Caption: Role of 4-(Piperidin-4-yl)phenol as a versatile scaffold.
-
CNS Receptor Ligands: Research has demonstrated that N-substituted 4-(4-hydroxyphenyl)piperidines act as selective antagonists at the NR1A/2B subtype of the NMDA receptor.[4] This receptor subtype is implicated in various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases. The parent compound serves as a key starting material for synthesizing analogues to explore the SAR of these antagonists.
-
Anticonvulsant Activity: Compounds derived from the 4-hydroxyphenylpiperidine core have shown potent anticonvulsant effects in animal models, such as the maximal electroshock-induced seizure (MES) model.[4] This highlights their potential for development as novel anti-epileptic drugs.
-
Building Block for Complex Molecules: The dual reactivity of the molecule allows it to be a versatile intermediate. The secondary amine can be functionalized through reductive amination, acylation, or alkylation, while the phenol group can be modified via etherification or used to direct electrophilic aromatic substitution. This flexibility is invaluable for creating diverse libraries of compounds for high-throughput screening.
Spectroscopic Characterization Profile
While specific spectra for this compound are not publicly available, a definitive structural confirmation can be achieved using a combination of NMR, IR, and mass spectrometry. The expected spectral characteristics are detailed below.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.
-
Phenolic Proton: A broad singlet, whose chemical shift is solvent-dependent, would appear for the -OH proton. In DMSO-d₆, this peak could be around 9-10 ppm.
-
Piperidine Protons: A series of multiplets would be observed in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton) would be coupled to the adjacent methylene protons. The protons on carbons adjacent to the nitrogen (C2, C6) would appear further downfield compared to the other piperidine protons (C3, C5).
-
Ammonium Proton: A broad signal corresponding to the N-H₂⁺ proton would be present, with its chemical shift and appearance highly dependent on the solvent and water content.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the -OH group (C1') would be the most downfield (~150-160 ppm). The carbon attached to the piperidine ring (C4') would be around 130-140 ppm. The other four aromatic carbons would appear in the typical range of 115-130 ppm.
-
Piperidine Carbons: Signals for the five distinct piperidine carbons would be observed in the aliphatic region (~25-55 ppm). The carbons adjacent to the nitrogen (C2, C6) would be slightly downfield compared to the others.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: A broad band in the 2400-3200 cm⁻¹ region, characteristic of the secondary ammonium salt (R₂NH₂⁺).
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring C=C stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the aryl C-O bond.
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) positive mode, the base peak would correspond to the cationic form of the molecule [M-Br]⁺, with a calculated m/z of 178.12 (for C₁₁H₁₆NO⁺). The isotopic pattern would not show the characteristic M/M+2 pattern of a bromine-containing species, as the bromide is a counter-ion and would not be observed in the positive ion spectrum.
Safety, Handling, and Storage
Proper handling of 4-(Piperidin-4-yl)phenol hydrobromide is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][5]
GHS Hazard Classification:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[5]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
References
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). p-(1-Piperazinyl)phenol dihydrobromide. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-piperidin-4-yl-phenol. Retrieved from [Link]
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PubMed. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Retrieved from [Link]
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PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
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Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
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Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]
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Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
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PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Hydroxyphenyl)piperidine. Retrieved from [Link]
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